2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide
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Overview
Description
2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide is a heterocyclic compound that belongs to the triazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide typically involves the reaction of 4-ethyl-5-mercapto-4H-1,2,4-triazole with 4-methoxyphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability and conductivity
Mechanism of Action
The mechanism of action of 2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis.
Pathways Involved: The inhibition of these enzymes can lead to the disruption of critical cellular processes, ultimately resulting in cell death or growth inhibition.
Comparison with Similar Compounds
Similar Compounds
2-(5-Mercapto-4H-1,2,4-triazol-3-yl)phenol: Known for its antioxidant activity.
4-Amino-5-mercapto-4H-1,2,4-triazole: Studied for its antimicrobial properties.
1,3-Bis(5-mercapto-4-phenyl-1,2,4-triazol-3-yl)propane:
Uniqueness
2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl and ethyl groups provide additional sites for chemical modification, allowing for the development of derivatives with tailored properties .
Properties
Molecular Formula |
C13H16N4O2S |
---|---|
Molecular Weight |
292.36 g/mol |
IUPAC Name |
2-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C13H16N4O2S/c1-3-17-11(15-16-13(17)20)8-12(18)14-9-4-6-10(19-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,14,18)(H,16,20) |
InChI Key |
YFENXWLDRIHNNV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NNC1=S)CC(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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